2-Mercapto-3-pentanone

Description

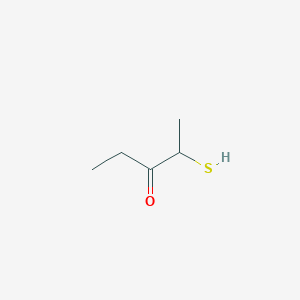

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-3-5(6)4(2)7/h4,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOGJUHCCNLYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314479 | |

| Record name | 2-Mercapto-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

157.00 to 159.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Mercapto-3-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17042-24-9 | |

| Record name | 2-Mercapto-3-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17042-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercapto-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercapto-3-pentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Mercapto-3-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Emergence of 2-Mercapto-3-pentanone in Food Systems: A Technical Guide

This guide provides an in-depth exploration of 2-mercapto-3-pentanone, a potent sulfur-containing aroma compound, from its discovery in food to the analytical methodologies for its quantification. It is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who seek a comprehensive understanding of this impactful molecule.

Introduction: The Olfactory Signature of Savory

The aroma of cooked food is a complex symphony of volatile organic compounds generated through intricate chemical reactions. Among these, sulfur-containing compounds often play a pivotal role, contributing potent and characteristic notes even at trace concentrations. 2-Mercapto-3-pentanone, with its distinct savory, meaty, and roasted aroma, has emerged as a key contributor to the desirable flavor profiles of a variety of cooked foods, most notably heated meats and roasted coffee.[1][2][3] This guide delves into the scientific underpinnings of its formation, its sensory significance, and the analytical strategies required for its precise measurement in complex food matrices.

Physicochemical Properties of 2-Mercapto-3-pentanone

A thorough understanding of the physicochemical properties of 2-mercapto-3-pentanone is fundamental to developing effective extraction and analytical methods.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀OS | [1] |

| Molecular Weight | 118.20 g/mol | [1] |

| CAS Number | 17042-24-9 | [1] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Meaty, roasted | [1][3] |

| Boiling Point | 157-159 °C at 760 mmHg | [1] |

| Flash Point | 48.89 °C (120.00 °F) | [1] |

| Solubility | Soluble in alcohol; slightly soluble in water | [1] |

Formation Pathways: A Tale of Heat and Reaction

The discovery of 2-mercapto-3-pentanone in food systems is intrinsically linked to thermally induced chemical transformations, primarily the Maillard reaction. This non-enzymatic browning reaction, which occurs between amino acids and reducing sugars upon heating, is a cornerstone of flavor development in cooked foods.[5]

The Maillard Reaction: The Genesis of Flavor

The Maillard reaction proceeds through a series of complex and interconnected pathways, ultimately leading to the formation of a diverse array of flavor and color compounds. The key precursors for 2-mercapto-3-pentanone are the sulfur-containing amino acid L-cysteine, a pentose sugar (such as ribose or xylose), and in some cases, thiamine (Vitamin B1).

A Two-Stage Formation Mechanism

The formation of 2-mercapto-3-pentanone can be conceptualized as a two-stage process:

Stage 1: Formation of the α-Diketone Precursor (2,3-Pentanedione)

The initial phase involves the Maillard reaction between a pentose sugar and an amino acid to generate the α-diketone, 2,3-pentanedione. Model studies have shown that 2,3-pentanedione can be formed through two primary pathways: one involving the intact carbon backbone of the sugar and another involving the recombination of sugar fragments with components derived from the amino acid.[6] The specific pathway and yield are influenced by factors such as pH and the type of amino acid present.[7]

Stage 2: Sulfuration to Yield 2-Mercapto-3-pentanone

The second critical step is the reaction of the formed 2,3-pentanedione with hydrogen sulfide (H₂S). Hydrogen sulfide is primarily generated from the thermal degradation of the sulfur-containing amino acid, L-cysteine. The nucleophilic addition of H₂S to one of the carbonyl groups of 2,3-pentanedione, followed by reduction, leads to the formation of 2-mercapto-3-pentanone.

Occurrence in Food Systems

2-Mercapto-3-pentanone has been identified as a key aroma compound in a variety of thermally processed foods. Its presence is most notable in:

-

Cooked Meat: The Maillard reaction and the abundance of sulfur-containing amino acids and ribose in meat make it a primary source of 2-mercapto-3-pentanone, contributing significantly to its characteristic savory and roasted flavor.[8]

-

Roasted Coffee: The roasting of coffee beans provides the ideal conditions for the formation of 2-mercapto-3-pentanone's precursor, 2,3-pentanedione.[9][10] The subsequent interaction with sulfur compounds generated during roasting contributes to the complex aroma profile of coffee.[2]

While direct quantitative data for 2-mercapto-3-pentanone across a wide range of foods is still emerging, the concentration of its precursor, 2,3-pentanedione, provides a strong indication of its potential presence.

| Food Matrix | Precursor (2,3-Pentanedione) Concentration | Reference |

| Roasted Coffee (during grinding) | 0.0089 to 0.21 ppm | [10] |

| Roasted Coffee (during roasting) | [10] |

Note: LOD = Limit of Detection

Analytical Methodologies for Quantification

The volatile and reactive nature of sulfur compounds, coupled with their low concentrations in complex food matrices, presents a significant analytical challenge. A robust and sensitive analytical method is crucial for the accurate quantification of 2-mercapto-3-pentanone. The gold standard for this purpose is a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS).

Rationale for Stable Isotope Dilution Assay (SIDA)

SIDA is the preferred quantification technique due to its ability to compensate for analyte losses during sample preparation and for matrix effects during analysis. This is achieved by introducing a known amount of a stable isotope-labeled internal standard of the analyte into the sample at the beginning of the analytical workflow. The labeled standard behaves identically to the native analyte throughout the extraction, cleanup, and analysis, but is distinguishable by its mass in the mass spectrometer.

Detailed Experimental Protocol

The following protocol outlines a general procedure for the quantification of 2-mercapto-3-pentanone in a food matrix using SIDA and GC-MS. This protocol should be optimized and validated for each specific food matrix.

5.2.1. Materials and Reagents

-

2-Mercapto-3-pentanone (analytical standard)

-

Stable isotope-labeled 2-mercapto-3-pentanone (e.g., d₃-2-mercapto-3-pentanone)

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)[11]

-

Helium (carrier gas), high purity

-

Methanol, HPLC grade

5.2.2. Sample Preparation and Extraction

-

Homogenization: Homogenize a representative portion of the food sample. For solid samples, this may involve grinding or blending.

-

Spiking: Accurately weigh a known amount of the homogenized sample into a suitable container. Spike the sample with a known amount of the stable isotope-labeled internal standard solution.

-

Extraction:

-

For Liquid Samples (e.g., coffee): Headspace Solid Phase Microextraction (HS-SPME) is a suitable technique.[11]

-

Place an aliquot of the liquid sample in a headspace vial.

-

Add salt (e.g., NaCl) to increase the volatility of the analyte.

-

Equilibrate the sample at a controlled temperature (e.g., 50°C) for a specific time (e.g., 15 minutes).[11]

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes).[11]

-

-

For Solid/Semi-solid Samples (e.g., meat): Solvent extraction is typically employed.

-

Add a suitable organic solvent, such as dichloromethane, to the spiked sample.

-

Homogenize or sonicate the mixture to ensure efficient extraction.

-

Centrifuge the mixture and collect the organic solvent layer.

-

Repeat the extraction process to ensure complete recovery.

-

Combine the solvent extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen.

-

-

5.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Introduce the prepared sample into the GC-MS system. For SPME, this involves thermal desorption of the fiber in the GC inlet. For solvent extracts, a liquid injection is performed.

-

Chromatographic Separation:

-

Column: Use a capillary column suitable for the separation of volatile sulfur compounds (e.g., DB-5 or equivalent).[4]

-

Oven Temperature Program: Develop a temperature program that provides good separation of 2-mercapto-3-pentanone from other matrix components. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Carrier Gas: Use helium at a constant flow rate.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor at least two characteristic ions for both the native analyte and the labeled internal standard.

-

5.2.4. Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of the native analyte and a constant concentration of the labeled internal standard.

-

Analysis of Samples and Standards: Analyze the calibration standards and the prepared food samples under the same GC-MS conditions.

-

Calculation: Calculate the concentration of 2-mercapto-3-pentanone in the original food sample based on the ratio of the peak areas of the native analyte to the labeled internal standard and the calibration curve.

Conclusion and Future Perspectives

2-Mercapto-3-pentanone is a significant contributor to the desirable savory and meaty aromas in a variety of cooked foods. Its formation via the Maillard reaction, specifically from the interaction of 2,3-pentanedione and hydrogen sulfide, highlights the intricate chemistry of flavor development. The accurate quantification of this potent aroma compound requires sophisticated analytical techniques such as stable isotope dilution assays coupled with GC-MS.

Future research should focus on expanding the quantitative database of 2-mercapto-3-pentanone across a broader range of food products and processing conditions. Further elucidation of the factors influencing its formation, such as specific precursor concentrations, pH, and temperature, will enable greater control over flavor development in food manufacturing. Additionally, a deeper understanding of its sensory perception and potential interactions with other aroma compounds will provide valuable insights for the creation of authentic and appealing food flavors.

References

-

Davidek, T., Novotny, O., Dufossé, T., Poisson, L., & Blank, I. (2018). Formation pathways of 2,3-pentanedione in model systems and real foods. In B. Siegmund & E. Leitner (Eds.), Flavour Sci. (pp. 175-178). Verlag der Technischen Universität Graz. [Link]

-

Yaylayan, V. A., & Keyhani, A. (1999). Origin of 2,3-pentanedione and 2,3-butanedione in D-glucose/L-alanine Maillard model systems. Journal of Agricultural and Food Chemistry, 47(8), 3280–3284. [Link]

-

The Good Scents Company. (n.d.). 2-mercapto-3-pentanone. Retrieved from [Link]

-

Datt, A. S., & D'Souza, D. H. (2022). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Foods, 11(18), 2793. [Link]

- Amoore, J. E. (1977). Specific anosmia and the concept of primary odors. Chemical Senses and Flavour, 2(3), 267–281.

-

OSHA. (n.d.). 2,3-Pentanedione. Method no.: 1016. Retrieved from [Link]

-

Hamed, A., et al. (2022). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Foods, 11(18), 2793. [Link]

-

PubChem. (n.d.). 2,3-Pentanedione. Retrieved from [Link]

-

Morgan, K. T. (2016). Chemical Reactivity and Respiratory Toxicity of the -Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione. Toxicologic Pathology, 44(5), 763–783. [Link]

-

FlavScents. (n.d.). 2-mercapto-3-pentanone. Retrieved from [Link]

-

FooDB. (2019). Showing Compound 2-Mercapto-3-pentanone (FDB013811). Retrieved from [Link]

-

Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]

-

NIOSH. (2016). Criteria for a recommended standard: occupational exposure to diacetyl and 2,3-pentanedione. Retrieved from [Link]

-

Resconi, V. C., et al. (2013). Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. Foods, 2(4), 477–511. [Link]

-

Shimadzu. (n.d.). AN003378: Determination of sulfur-containing compounds, formaldehyde, and organic halides in hydrogen for proton-exchange membra. Retrieved from [Link]

-

Davidek, T., et al. (2018). Generation of α-Diketones and 4-Hydroxy-2,5-dimethyl-3(2H)-furanone upon Coffee Roasting—Impact of Roast Degree on Reaction Pathways. Journal of Agricultural and Food Chemistry, 66(8), 1848–1856. [Link]

-

Daglia, M., et al. (2015). Naturally occurring diacetyl and 2,3-pentanedione concentrations associated with roasting and grinding unflavored coffee beans in a commercial setting. Journal of Occupational and Environmental Hygiene, 12(11), 745–756. [Link]

-

Herbst, S., et al. (2019). Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. Journal of Agricultural and Food Chemistry, 67(4), 1163–1172. [Link]

-

Advanced Biotech. (n.d.). The Savory Secret: How 3-Mercapto-2-Pentanone Enhances Meat Flavors. Retrieved from [Link]

-

Klos, K., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1234. [Link]

-

FlavScents. (n.d.). 2-mercapto-3-pentanone. Retrieved from [Link]

Sources

- 1. 2-mercapto-3-pentanone, 17042-24-9 [thegoodscentscompany.com]

- 2. Showing Compound 2-Mercapto-3-pentanone (FDB013811) - FooDB [foodb.ca]

- 3. 2-mercapto-3-pentanone [flavscents.com]

- 4. osha.gov [osha.gov]

- 5. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Origin of 2,3-pentanedione and 2,3-butanedione in D-glucose/L-alanine Maillard model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openlib.tugraz.at [openlib.tugraz.at]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Naturally occurring diacetyl and 2,3-pentanedione concentrations associated with roasting and grinding unflavored coffee beans in a commercial setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence of 2-Mercapto-3-pentanone in Cooked Meat

Abstract

2-Mercapto-3-pentanone is a pivotal sulfur-containing volatile compound that significantly contributes to the desirable savory, meaty, and roasted aromas characteristic of cooked meat. Its formation is a complex interplay of chemical reactions occurring during the heating process, primarily the Maillard reaction and subsequent Strecker degradation of specific precursor molecules. This technical guide provides a comprehensive exploration of the chemical pathways leading to the generation of 2-mercapto-3-pentanone, detailed methodologies for its extraction and analysis, and an overview of its sensory significance in various meat products. This document is intended for researchers, flavor chemists, and food scientists engaged in the study of food chemistry and the development of authentic meat flavors.

Introduction: The Essence of Meaty Aroma

The sensory profile of cooked meat is a complex mosaic of hundreds of volatile compounds generated through heat-induced reactions. Among these, sulfur-containing compounds are paramount, often possessing exceptionally low odor thresholds and imparting potent, characteristic meaty notes.[1] 2-Mercapto-3-pentanone (also known as 3-mercapto-2-pentanone) is a key aroma compound naturally found in cooked foods, celebrated for its ability to impart authentic umami and roasted notes associated with beef, pork, and poultry.[2] Its aroma is multifaceted, described as savory, meaty, roasted, and alliaceous (garlic/onion-like), with nutty undertones.[2][3] Understanding the genesis and analytical chemistry of this single molecule offers profound insights into the broader mechanisms of flavor formation in thermally processed foods.

The Genesis of 2-Mercapto-3-pentanone: A Story of Heat and Chemistry

The formation of 2-mercapto-3-pentanone is not a result of a single reaction but rather the culmination of a cascade of chemical events, primarily the Maillard reaction and the Strecker degradation of specific precursors naturally present in raw meat.

The Maillard Reaction and Strecker Degradation: The Foundational Pathways

The Maillard reaction, a non-enzymatic browning reaction, is initiated when reducing sugars react with amino acids under thermal processing.[1][4] This reaction is responsible for the color, aroma, and flavor of a wide range of cooked foods. A critical subsidiary reaction is the Strecker degradation, which involves the interaction of α-dicarbonyl compounds (intermediates of the Maillard reaction) with amino acids, leading to the formation of aldehydes and α-aminoketones.[5]

Sulfur-containing amino acids, such as cysteine and methionine, are particularly important in the Strecker degradation pathway for the generation of savory meat flavors.[1][5][6] These reactions produce volatile sulfur compounds that have low odor thresholds and strongly influence the aroma profile of cooked meat.[5]

Key Precursors and Formation Pathway

The generation of 2-mercapto-3-pentanone is intrinsically linked to the thermal degradation of sulfur-containing precursors. While the precise mechanism is multifaceted, it is widely accepted that the reaction involves hydrogen sulfide (H₂S) reacting with specific dicarbonyl intermediates.

-

Source of Hydrogen Sulfide (H₂S): The primary source of H₂S in meat is the degradation of the sulfur-containing amino acid L-cysteine.[1][6]

-

Source of the Carbonyl Skeleton: The five-carbon α-dicarbonyl, 2,3-pentanedione, serves as the backbone for the final molecule. This dicarbonyl is formed from the Maillard reaction involving precursors like the sugar ribose.

-

Reaction Cascade: During cooking, the Maillard reaction generates 2,3-pentanedione. Concurrently, cysteine degrades to release H₂S. The subsequent reaction between H₂S and 2,3-pentanedione, followed by reduction, yields 2-mercapto-3-pentanone. Thiamine (Vitamin B1) degradation is also a known pathway for the formation of sulfur-containing flavor compounds.[2][7]

The following diagram illustrates this proposed formation pathway.

Analytical Methodologies for Detection and Quantification

The volatile and reactive nature of 2-mercapto-3-pentanone necessitates robust and sensitive analytical techniques for its accurate identification and quantification in the complex matrix of cooked meat. The analytical workflow involves efficient extraction of the volatile fraction followed by high-resolution chromatographic separation and detection.

Sample Preparation and Volatile Extraction

The primary challenge is to isolate the volatile compounds from the non-volatile matrix (proteins, fats, water) without generating artifacts.

-

Simultaneous Distillation-Extraction (SDE): The Likens-Nickerson SDE method is a classic and effective technique for isolating a broad range of volatile and semi-volatile compounds from a food matrix.[8] It involves simultaneously distilling water from the sample and extracting the steam-volatile compounds into an organic solvent.

-

Rationale: This technique is particularly useful as the in-situ heating mimics the cooking process, allowing for the capture of aroma intermediates.[8] However, the thermal stress can potentially create artifacts, a factor that must be considered in the experimental design.

-

-

Solvent-Assisted Flavor Evaporation (SAFE): This is a high-vacuum distillation technique that allows for the gentle isolation of volatiles at low temperatures, thus minimizing the risk of artifact formation.

-

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample. Volatiles adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph.

-

Rationale: SPME is rapid, sensitive, and requires minimal sample preparation. The choice of fiber coating is critical and must be optimized for sulfur-containing compounds.

-

Instrumental Analysis: The Power of Chromatography and Olfactometry

Gas Chromatography (GC) is the cornerstone for separating the complex mixture of volatile compounds extracted from meat.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of volatile compounds.[9] As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a chemical fingerprint that can be compared against spectral libraries for positive identification. For quantification, a stable isotope-labeled internal standard is ideal for achieving high accuracy.

-

Gas Chromatography-Olfactometry (GC-O): While GC-MS identifies compounds, GC-O determines their sensory relevance.[8] In GC-O, the column effluent is split, with one part going to a detector (like MS or FID) and the other to a sniffing port where a trained panelist assesses the odor of the eluting compounds. This is crucial because many compounds present in high concentrations have little to no odor, while potent odorants like 2-mercapto-3-pentanone can be present at trace levels yet dominate the aroma profile.[1][8]

Validated Experimental Protocol

The following provides a self-validating, step-by-step protocol for the analysis of 2-mercapto-3-pentanone in a cooked meat sample.

-

Sample Preparation:

-

Cook a standardized portion of meat (e.g., 100g ground beef) to a precise internal temperature (e.g., 75°C).

-

Immediately after cooking, homogenize the meat in distilled water to create a slurry.

-

Add a known concentration of an appropriate internal standard (e.g., deuterated 2-mercapto-3-pentanone).

-

-

Extraction (SDE):

-

Place the slurry into the sample flask of a Likens-Nickerson SDE apparatus.

-

Use a low-boiling-point, high-purity solvent (e.g., dichloromethane) in the solvent flask.

-

Perform the distillation-extraction for a defined period (e.g., 2 hours).

-

-

Concentration:

-

Carefully concentrate the resulting solvent extract under a gentle stream of nitrogen to a final volume (e.g., 1 mL). This step is critical to avoid the loss of highly volatile compounds.

-

-

GC-MS/O Analysis:

-

Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC system.

-

GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms) suitable for volatile compound separation.

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C) to elute compounds across a wide boiling point range.

-

MS Detection: Operate in full scan mode to acquire mass spectra for identification.

-

O-Detection: A trained sensory panelist sniffs the effluent at the olfactometry port and records the time, intensity, and description of each odor detected.

-

-

Data Analysis:

-

Identify 2-mercapto-3-pentanone in the GC-MS chromatogram by comparing its retention time and mass spectrum with that of an authentic standard.

-

Correlate the retention time of the identified peak with the "meaty/roasted" odor event recorded during the GC-O analysis.

-

Quantify the concentration of 2-mercapto-3-pentanone by comparing its peak area to the peak area of the internal standard.

-

Occurrence and Sensory Impact in Cooked Meats

2-Mercapto-3-pentanone is a potent flavor compound that contributes significantly to the characteristic aroma of various cooked meats, although its concentration can vary depending on the type of meat, cooking method, and temperature.[10]

Quantitative Occurrence

Direct quantitative data for 2-mercapto-3-pentanone is often proprietary or embedded within broader flavor studies. However, its presence as a key odorant has been confirmed in numerous meat products. The table below synthesizes the qualitative importance and typical sensory context for this compound in different meats.

| Meat Type | Cooking Method | Relative Importance | Associated Aroma Descriptors |

| Beef | Roasting, Boiling | High | Roasted, Savory, Meaty, Sulfurous[2][8] |

| Chicken | Boiling, Roasting | Moderate to High | Meaty, Brothy, Slight Sulfurous[2][8] |

| Pork | Roasting | Moderate | Roasted, Savory[2] |

| Lamb/Mutton | Grilling, Stewing | Present | Contributes to the complex savory background |

Table 1: Qualitative summary of 2-Mercapto-3-pentanone's role in various cooked meats.

Sensory Significance

The profound impact of 2-mercapto-3-pentanone on meat flavor is due to its extremely low odor detection threshold. Humans can detect this compound at parts-per-billion or even parts-per-trillion concentrations in water. This means that even a minuscule amount generated during cooking can have a significant effect on the overall aroma profile.

Its flavor profile is often described as the foundational "meaty" note upon which other flavor compounds build.[2] In flavor creation, it is used to add depth and authenticity to processed meats, broths, and savory snacks.[2] The combination of its meaty, savory character with subtle alliaceous and nutty notes makes it exceptionally effective at mimicking the complex aroma of freshly cooked meat.[2][3]

Conclusion and Future Perspectives

2-Mercapto-3-pentanone stands out as a critical molecule in the chemistry of meat flavor. Its formation via the Maillard and Strecker degradation pathways from common precursors in meat highlights the elegant complexity of cooking chemistry. For scientists and researchers, a thorough understanding of its formation and sensory properties is essential for developing high-fidelity meat flavors, improving the palatability of meat analogues, and troubleshooting off-flavors in processed foods.

Future research should focus on precise quantification across a wider range of cooking conditions and meat types, as well as exploring the synergistic and antagonistic effects of 2-mercapto-3-pentanone with other key volatile compounds. As analytical instrumentation continues to improve in sensitivity, we will undoubtedly uncover even more subtleties in the role this potent flavor compound plays in one of our most fundamental culinary experiences.

References

- The Savory Secret: How 3-Mercapto-2-Pentanone Enhances Me

- The Formation and Change of Volatile Flavor Compounds During the Cooking of Sheep Bone Soup - PMC. (n.d.). NIH.

- Quantification of Pork, Chicken, Beef, and Sheep Contents in Meat Products Using Duplex Real-Time PCR. (2023). MDPI.

- I FINALLY understand the Maillard reaction. (2023). YouTube.

- Development of Beef Volatile Flavor Compounds in Response to Varied Oven Temperature and Degree of Doneness | Meat and Muscle Biology. (n.d.).

- 3-mercapto-2-pentanone. (n.d.). The Good Scents Company.

- Identification of 5-hydroxy-3-mercapto-2-pentanone in the maillard reaction of thiamine, cysteine, and xylose. (2008). PubMed.

- The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temper

- Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC. (2022). NIH.

- Effective Strategies for Understanding Meat Flavor: A Review. (n.d.).

- Food Authenticity Testing Part 2: Analytical Techniques. (n.d.). IFST.

- Chapter 9 - The role of sulfur chemistry in thermal gener

- Compilation of analytical methods for model migrants in foodstuffs. (n.d.). EU Science Hub.

Sources

- 1. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 2. nbinno.com [nbinno.com]

- 3. 3-mercapto-2-pentanone [thegoodscentscompany.com]

- 4. youtube.com [youtube.com]

- 5. Food Science of Animal Resources [kosfaj.org]

- 6. The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 5-hydroxy-3-mercapto-2-pentanone in the maillard reaction of thiamine, cysteine, and xylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ifst.org [ifst.org]

- 10. Making sure you're not a bot! [iastatedigitalpress.com]

Formation mechanism of 2-Mercapto-3-pentanone in Maillard reaction

An In-Depth Technical Guide to the Formation Mechanism of 2-Mercapto-3-pentanone in the Maillard Reaction

Abstract

2-Mercapto-3-pentanone is a potent sulfur-containing volatile compound renowned for its characteristic meaty, roasted, and savory aroma profile.[1][2] Its formation is intrinsically linked to the Maillard reaction, a complex network of non-enzymatic browning reactions that are fundamental to the development of flavor and color in thermally processed foods. This technical guide provides an in-depth exploration of the multi-step chemical pathway leading to the synthesis of 2-mercapto-3-pentanone. We will dissect the reaction from its core precursors—specifically pentose sugars and the sulfur-containing amino acid cysteine—through the critical intermediate stages involving α-dicarbonyl formation and Strecker degradation, to the final nucleophilic addition of sulfur that yields the target aroma compound. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive mechanistic understanding of sulfur-based flavor generation.

Part 1: The Maillard Reaction Framework: Laying the Foundation

The Maillard reaction is not a single reaction but a cascade of chemical events initiated by the condensation of a reducing sugar and an amino acid.[3][4] The formation of 2-mercapto-3-pentanone is a late-stage consequence of this cascade, requiring the generation of specific reactive intermediates.

Initial Stage: Condensation and Rearrangement

The process begins with the nucleophilic attack of the amino group from L-cysteine onto the carbonyl carbon of a pentose sugar, such as D-xylose or D-ribose.[3][5] This condensation reaction is followed by dehydration to form a Schiff base. The unstable Schiff base then cyclizes and undergoes an irreversible rearrangement—known as the Amadori rearrangement (for aldoses) or Heyns rearrangement (for ketoses)—to form a more stable aminoketose or aminoaldose, respectively.[3][6] This rearrangement is a critical commitment step, moving the reaction cascade forward.

Intermediate Stage: Generation of Key α-Dicarbonyls

The Amadori or Heyns products are highly susceptible to degradation under thermal stress. They undergo enolization and fragmentation through complex pathways, leading to the formation of a variety of highly reactive intermediates.[7] Central to the formation of 2-mercapto-3-pentanone is the generation of specific α-dicarbonyl compounds (also known as α-oxoaldehydes), which provide the necessary carbon backbone.[8][9]

Model system studies have demonstrated that the reaction of pentoses can yield C5 α-dicarbonyls such as 2,3-pentanedione.[10][11] This vicinal dicarbonyl is the direct electrophilic precursor to the final 2-mercapto-3-pentanone structure. The generation of these dicarbonyls represents a major branch point in the Maillard reaction, channeling the reactants toward the formation of potent flavor compounds.[8][12]

Part 2: The Role of Cysteine and the Introduction of Sulfur

While the sugar provides the carbon skeleton, the characteristic sulfury and meaty notes are derived exclusively from a sulfur source. In this pathway, the amino acid L-cysteine is the primary sulfur donor.[13]

Strecker Degradation: The Engine of H₂S Production

The α-dicarbonyls generated from sugar fragmentation are potent oxidizing agents that readily react with other amino acids in a process known as the Strecker degradation.[4][14][15] When an α-dicarbonyl (e.g., 2,3-pentanedione) reacts with cysteine, it triggers a transamination, decarboxylation, and elimination sequence.[11][16] This reaction is profoundly important for two reasons:

-

It produces a Strecker aldehyde , which contributes to the overall aroma profile.

-

Crucially, it liberates the sulfur from the cysteine side chain in the form of hydrogen sulfide (H₂S) .[17]

The in-situ generation of H₂S is the pivotal event for the formation of a wide array of sulfur-containing flavor compounds, including our target molecule.

Part 3: Final Assembly of 2-Mercapto-3-pentanone

The final step is the convergence of the two critical intermediates generated in the preceding stages: the C5 α-dicarbonyl (2,3-pentanedione) and nucleophilic hydrogen sulfide.

Nucleophilic Addition of Hydrogen Sulfide

Hydrogen sulfide, being a potent nucleophile, readily attacks one of the electrophilic carbonyl carbons of 2,3-pentanedione. This addition reaction, followed by protonation, results in the formation of a hemithioacetal-like intermediate which quickly rearranges to the more stable α-mercaptoketone structure. The attack on the C2 carbonyl leads to 3-mercapto-2-pentanone, while the attack on the C3 carbonyl yields the target molecule, 2-mercapto-3-pentanone . Both isomers are often formed in Maillard reaction systems and contribute to meaty flavors.[5][18]

Part 4: Experimental Methodologies for Mechanistic Validation

Elucidating complex reaction pathways requires robust analytical techniques. The following protocols are fundamental to investigating the formation of 2-mercapto-3-pentanone.

Experimental Protocol 1: Isotopic Labeling Studies

This methodology provides definitive proof of the atomic origins within the final product. By strategically replacing ¹²C atoms with ¹³C isotopes in the precursor molecules, one can trace their path into the final structure using Mass Spectrometry.[10]

Objective: To confirm the carbon backbone origin of 2-mercapto-3-pentanone from a pentose sugar.

Methodology:

-

Model System Preparation: Prepare two parallel Maillard reaction model systems in a phosphate buffer (pH ~5-7).

-

System A (Control): D-xylose + L-cysteine.

-

System B (Labeled): [1-¹³C]-D-xylose (or another specifically labeled pentose) + L-cysteine.

-

-

Thermal Processing: Heat both systems under controlled conditions (e.g., 120-140°C for 30-60 minutes) in sealed reaction vessels to generate volatile compounds.

-

Volatile Extraction: Cool the reaction mixtures and extract the volatile fraction using a suitable technique, such as Solid Phase Microextraction (SPME) or solvent extraction (e.g., with dichloromethane).

-

GC-MS Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Interpretation:

-

Identify the peak corresponding to 2-mercapto-3-pentanone in both chromatograms by comparing retention times and mass spectra with an authentic standard.

-

Compare the mass spectrum of 2-mercapto-3-pentanone from System A with that from System B. The molecular ion (M+) peak in System B should be shifted by +1 m/z unit compared to the control, confirming the incorporation of one ¹³C atom from the labeled sugar into the final product. Analysis of fragmentation patterns can further pinpoint the exact location of the label.[10]

-

Experimental Protocol 2: GC-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA)

This technique links the chemical identity of a compound to its sensory perception, confirming its role as an odor-active component.

Objective: To identify and quantify the aroma impact of 2-mercapto-3-pentanone in a complex food matrix.

Methodology:

-

Sample Preparation: Generate a food product or model system known to contain meaty flavors (e.g., pressure-cooked beef broth).

-

Volatile Extraction: Isolate the volatile compounds using a method like Solvent Assisted Flavor Evaporation (SAFE) to minimize artifacts.

-

GC-O Analysis: Inject the extract into a GC system equipped with an olfactory port. A trained panelist sniffs the effluent at the port and records the time, duration, and description of any detected aroma.

-

GC-MS Analysis: Analyze the same extract on a GC-MS system under identical chromatographic conditions to identify the compounds eluting at the times recorded during GC-O analysis.

-

Aroma Extract Dilution Analysis (AEDA): To quantify the aroma impact, the extract is serially diluted (e.g., 1:2, 1:4, 1:8...). Each dilution is analyzed by GC-O until no odor is detected. The highest dilution at which a compound is still detected is its Flavor Dilution (FD) factor. Compounds with high FD factors are considered key contributors to the overall aroma.[5]

-

Compound Confirmation: The compound eluting at the time corresponding to a "meaty" or "sulfurous" aroma is identified as 2-mercapto-3-pentanone via its mass spectrum and by comparison with a reference standard.

Part 5: Key Factors Influencing Formation

The yield and reaction rate for the formation of 2-mercapto-3-pentanone are highly dependent on several environmental and compositional factors.

| Factor | Effect on Formation | Rationale & Causality |

| Temperature | Increases | The Maillard reaction and subsequent degradation steps (sugar fragmentation, Strecker degradation) have high activation energies. Higher temperatures accelerate all reaction rates, leading to a greater yield of intermediates and the final product within a given timeframe.[11] |

| pH | Optimal in mildly acidic to neutral range (pH 4-7) | pH influences multiple stages. The initial condensation is often faster at slightly alkaline pH, but the crucial sugar degradation and dicarbonyl formation steps are favored in more acidic conditions. Very low pH (<3) can protonate the amino group, inhibiting the initial reaction.[5][11] |

| Precursor Type | Pentoses > Hexoses | Pentoses (like ribose and xylose) are generally more reactive and degrade more readily into the necessary C5 dicarbonyl precursors compared to hexoses.[5][7] |

| Cysteine Concentration | Increases (up to a point) | As a primary reactant, a higher concentration of cysteine provides more sulfur (as H₂S) for the final addition step. However, at very high concentrations, cysteine can also act as an inhibitor of browning by trapping other intermediates like HMF, potentially diverting reactants from the desired pathway.[19][20] |

| Water Activity (a_w) | Maximal at intermediate a_w (0.6-0.8) | Water is a product of the initial condensation but a reactant in some hydrolysis steps. Extremely low water activity limits reactant mobility, while very high water activity can dilute reactants and favor reversible reactions, slowing the overall cascade. |

Conclusion

The formation of 2-mercapto-3-pentanone is a sophisticated process that exemplifies the complexity and elegance of the Maillard reaction. It is not a direct combination of precursors but a carefully orchestrated sequence of events: (1) initial sugar-amine condensation, (2) thermal degradation of the sugar to a specific C5 α-dicarbonyl intermediate, (3) Strecker degradation of cysteine to release the crucial nucleophile, hydrogen sulfide, and (4) the final nucleophilic addition of H₂S to the dicarbonyl backbone. A thorough understanding of this mechanism, validated through analytical techniques like isotopic labeling and GC-Olfactometry, is paramount for food scientists and flavor chemists aiming to control and optimize the generation of desirable meaty and savory flavors in food products and commercial flavorings.

References

- PhD at Living. (2021). Chemistry of the Maillard Reaction. YouTube.

- Hunt, T. (2019). The Maillard Reaction. San Diego Miramar College.

- FooDB. (2010). Showing Compound 2-Mercapto-3-pentanone (FDB013811).

- Advanced Biotech. (2026).

- Hassan, M. Synthesis of Furan and Thiophene.

- MDPI. (2023).

- Hofmann, T., et al. (2008). Effect of pH on the Maillard Reaction of [13C5]Xylose, Cysteine, and Thiamin. Journal of Agricultural and Food Chemistry.

- Cerny, C., & Briffod, V. (2007). Identification of 5-Hydroxy-3-mercapto-2-pentanone in the Maillard Reaction of Thiamine, Cysteine, and Xylose.

- Yaylayan, V. A., & Keyhani, A. (1999). Origin of 2,3-pentanedione and 2,3-butanedione in D-glucose/L-alanine Maillard model systems. Journal of Agricultural and Food Chemistry.

- Gao, Y., et al. (2023). Flavor improving effects of cysteine in xylose–glycine–fish waste protein hydrolysates (FPHs) Maillard reaction system. Food Production, Processing and Nutrition.

- Blank, I., et al. (1997). NEW ASPECTS OF THE FORMATION OF 3(2H)-FURANONES THROUGH THE MAILLARD REACTION. FLAVOUR SCIENCE: Recent Developments.

- Thornalley, P. J. (2005). Dicarbonyl intermediates in the maillard reaction. Annals of the New York Academy of Sciences.

- Zhang, Y., et al. (2019). Color and flavor of flaxseed protein hydrolysates Maillard reaction products: effect of cysteine, initial pH, and thermal treatment.

- The Good Scents Company. 2-mercapto-3-pentanone, 17042-24-9.

- National Center for Biotechnology Inform

- National Institute of Standards and Technology. 3-Mercapto-2-pentanone. NIST Chemistry WebBook.

- National Center for Biotechnology Inform

- Gobert, A., & Glomb, M. A. (2009). Formation of α-dicarbonyl compounds (α-DCs) in the Maillard reaction.

- El-Shourbagy, G. A., & El-Zahar, K. M. (2014). Strecker degradation of cysteine and H2S formation.

- Li, Y., et al. (2021). Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. Molecules.

- D'Auria, M. (2021). Activity of catalysts in thiophene synthesis from furan and hydrogen sulfide.

- Rizzi, G. P. (2008).

- Lund, M. N., & Ray, C. A. (2019). Formation of α-Dicarbonyls from Dairy Related Carbohydrates with and without Nα-Acetyl-l-Lysine during Incubation at 40 and 50 °C. Journal of Agricultural and Food Chemistry.

- Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis.

- Tominaga, T., & Dubourdieu, D. (2006). Formation of Flavor Components by the Reaction of Amino Acid and Carbonyl Compounds in Mild Conditions. Journal of Agricultural and Food Chemistry.

- Whitfield, F. B., & Mottram, D. S. (1999). Investigation of the reaction between 4-hydroxy-5-methyl-3(2H)-furanone and cysteine or hydrogen sulfide at pH 4.5. Journal of Agricultural and Food Chemistry.

- Hofmann, T., & Schieberle, P. (2000). Formation of aroma-active strecker-aldehydes by a direct oxidative degradation of Amadori compounds. Journal of Agricultural and Food Chemistry.

- Mottram, D. S., & Whitfield, F. B. (1995). Heterocyclic Volatiles Formed by Heating Cysteine or Hydrogen Sulfide with 4-Hydroxy-5-methyl-3(2H)-furanone at pH 6.5. Journal of Agricultural and Food Chemistry.

- Zhang, X., et al. (2023). Effect of Maillard Reaction Products Derived from Cysteine on the Formation of Dimethyl Disulfide and Dimethyl Trisulfide during Storage. Journal of Agricultural and Food Chemistry.

- Baert, N., et al. (2012).

Sources

- 1. Showing Compound 2-Mercapto-3-pentanone (FDB013811) - FooDB [foodb.ca]

- 2. nbinno.com [nbinno.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. imreblank.ch [imreblank.ch]

- 8. Dicarbonyl intermediates in the maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Origin of 2,3-pentanedione and 2,3-butanedione in D-glucose/L-alanine Maillard model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. profpc.com.br [profpc.com.br]

- 12. Formation of α-Dicarbonyls from Dairy Related Carbohydrates with and without Nα-Acetyl-l-Lysine during Incubation at 40 and 50 °C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Flavor improving effects of cysteine in xylose–glycine–fish waste protein hydrolysates (FPHs) Maillard reaction system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Formation of aroma-active strecker-aldehydes by a direct oxidative degradation of Amadori compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 2-Mercapto-3-pentanone

An In-Depth Technical Guide to the Physicochemical Properties of 2-Mercapto-3-pentanone

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Mercapto-3-pentanone (CAS No. 17042-24-9). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It offers practical, field-proven insights into the experimental determination of its core characteristics, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility. Given the limited experimental data available in the public domain for this specific molecule, this guide also outlines robust protocols for its empirical characterization.

Introduction and Molecular Overview

2-Mercapto-3-pentanone, also known as 2-sulfanylpentan-3-one, is an organic compound featuring both a ketone and a thiol functional group.[1] Its structure suggests a potential for interesting chemical reactivity and sensory properties; indeed, it is noted for its meaty and roasted aroma.[1][2] While it is classified as a ketone and an alkylthiol, a comprehensive, experimentally validated dataset of its physicochemical properties is sparse in scientific literature.[1]

This lack of data necessitates a predictive and methodological approach for any research or development program. Understanding properties such as solubility, pKa, and lipophilicity is fundamental for applications ranging from flavor chemistry to its potential use as a building block in pharmaceutical synthesis. This guide will therefore detail not only the predicted values but also the standard, self-validating experimental systems for their determination.

Molecular Identifiers and Structure

Predicted Physicochemical Data

Computational models provide a valuable starting point for understanding the behavior of a molecule in the absence of extensive experimental data. The following table summarizes key predicted properties for 2-Mercapto-3-pentanone, derived from established algorithms. These values should be treated as estimations to be confirmed empirically.

| Property | Predicted Value | Source |

| Water Solubility | 4.5 g/L | ALOGPS[1] |

| logP (Octanol/Water) | 1.76 | ALOGPS[1] |

| 1.6 | ChemAxon[1] | |

| 1.284 | Crippen[4] | |

| pKa (Strongest Acidic) | 9.5 (Thiol group) | ChemAxon[1] |

| pKa (Strongest Basic) | -7.6 (Carbonyl group) | ChemAxon[1] |

| Boiling Point | 430.09 K (156.94 °C) | Joback[4] |

| Melting Point | 217.50 K (-55.65 °C) | Joback[4] |

| Flash Point | 120.00 °F (48.89 °C) | The Good Scents Company[5] |

| Vapor Pressure | 2.743 mmHg @ 25 °C | (est)[2][5] |

Experimental Characterization: Protocols and Rationale

To ensure scientific rigor, particularly in a drug development context, predicted data must be supplanted by empirical evidence. The following sections detail the standard methodologies for determining the critical physicochemical properties of 2-Mercapto-3-pentanone.

Determination of Boiling Point

Causality: The boiling point provides a key measure of a compound's volatility and purity. For a substance like 2-Mercapto-3-pentanone, which has a moderate predicted boiling point, distillation is both a purification and a characterization method. The procedure described follows standard laboratory practice for atmospheric pressure distillation.

Experimental Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer placed with the bulb just below the side arm, a condenser, and a receiving flask.

-

Sample Preparation: Place approximately 10 mL of the purified 2-Mercapto-3-pentanone sample into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: Record the temperature at which the liquid-vapor equilibrium is established, indicated by a stable temperature reading on the thermometer as the first drops of distillate are collected in the receiving flask. This stable temperature is the boiling point.

-

Validation: The sharpness of the boiling point range provides an indication of purity. A narrow range (e.g., 1-2 °C) suggests a relatively pure compound. For comparison, published values for this compound are in the range of 157-159 °C at 760 mmHg.[2][3][5]

Workflow for Boiling Point Determination

Caption: Workflow for experimental boiling point determination.

Determination of Aqueous Solubility

Causality: Aqueous solubility is a critical parameter in drug development, influencing bioavailability and formulation. The thiol and ketone groups of 2-Mercapto-3-pentanone can participate in hydrogen bonding, suggesting some degree of water solubility. The shake-flask method (OECD Guideline 105) is the gold standard for its direct and reliable measurement.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of 2-Mercapto-3-pentanone to a known volume of deionized water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, glass flask. The excess is crucial to ensure saturation.

-

Equilibration: Agitate the flask in a temperature-controlled shaker bath (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the time to equilibrium.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed to let the undissolved compound settle. Centrifuge or filter the sample (using a filter that does not bind the analyte) to separate the saturated aqueous phase.

-

Quantification: Accurately quantify the concentration of 2-Mercapto-3-pentanone in the clear aqueous phase using a validated analytical method, such as HPLC-UV or GC-MS.

-

Validation: The experiment should be run in triplicate to ensure the precision of the measurement. The presence of solid material at the end of the experiment confirms that saturation was achieved.

Workflow for Shake-Flask Solubility Assay

Caption: Standard shake-flask protocol for solubility.

Determination of pKa

Causality: The pKa value defines the ionization state of a molecule at a given pH. For 2-Mercapto-3-pentanone, the thiol group (-SH) is acidic and will deprotonate to a thiolate (-S⁻) at higher pH. This is critical for predicting its behavior in biological systems and for developing analytical methods like HPLC. Potentiometric titration is a direct and highly accurate method for pKa determination.

Experimental Protocol:

-

Solution Preparation: Prepare a dilute, aqueous solution of 2-Mercapto-3-pentanone of known concentration (e.g., 0.01 M). Due to its limited water solubility, a co-solvent like methanol may be required.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25 °C). Use a calibrated pH electrode and a micro-burette.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acidic species has been neutralized). Derivative plots (dpH/dV) can be used to accurately determine the equivalence point.

Workflow for Potentiometric pKa Determination

Caption: Workflow for determining pKa via potentiometric titration.

Spectroscopic and Chromatographic Profile

Structural confirmation and purity assessment are non-negotiable. A combination of spectroscopic and chromatographic techniques provides a definitive analytical signature.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, GC-MS is an ideal technique. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 118, corresponding to the monoisotopic mass.[1] Key fragmentation patterns would likely involve the loss of ethyl (C₂H₅) or acetyl (CH₃CO) groups. The Kovats retention index, a standardized measure of GC retention time, has been reported on non-polar columns around 870-921.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would confirm the proton environment. Expected signals include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a doublet for the methyl group adjacent to the thiol, a quartet for the methine proton, and a broad singlet for the thiol proton.

-

¹³C NMR: Would show five distinct carbon signals, including a characteristic signal for the carbonyl carbon (C=O) downfield (typically >200 ppm).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would confirm the functional groups: a strong C=O stretch (around 1715 cm⁻¹) and a weak S-H stretch (around 2550 cm⁻¹).

Stability, Handling, and Safety

Chemical Stability: The presence of a thiol group makes 2-Mercapto-3-pentanone susceptible to oxidation. Over time, especially in the presence of air, it can oxidize to form disulfides. This process can be accelerated by heat, light, and the presence of metal ions. The ketone functional group is generally stable but can participate in reactions with strong acids and bases.[6]

Safe Handling and Storage: Based on aggregated GHS data, 2-Mercapto-3-pentanone is classified as a flammable liquid and vapor that causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, the following precautions are mandatory:

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8][9] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[9][10]

Conclusion

2-Mercapto-3-pentanone is a molecule of interest with a notable lack of comprehensive, publicly available experimental data. This guide has synthesized the available predicted data while providing a robust framework for its empirical determination. For scientists and researchers, the outlined protocols for measuring boiling point, solubility, and pKa represent the necessary steps to build a reliable physicochemical profile. Adherence to these standard, self-validating methodologies is essential for ensuring data integrity in any research or drug development pipeline. The provided safety and handling information, based on data from the compound and its close structural relatives, ensures its safe and effective use in the laboratory.

References

- FooDB. (2019). Compound: 2-Mercapto-3-pentanone (FDB013811).

- Santa Cruz Biotechnology. (n.d.). 3-Pentanone.

- Wikipedia. (n.d.). 3-Pentanone.

- Thermo Fisher Scientific. (2019). Safety Data Sheet: 3-Pentanone.

- Flinn Scientific. (2015). 3-Pentanone SDS (Safety Data Sheet).

- Sigma-Aldrich. (2011). Safety Data Sheet: 3-Pentanone.

- The Good Scents Company. (n.d.). 3-mercapto-2-pentanone.

- FlavScents. (n.d.). 2-mercapto-3-pentanone.

- Cheméo. (n.d.). Chemical Properties of 2-mercapto-3-pentanone.

- The Good Scents Company. (n.d.). 2-mercapto-3-pentanone, 17042-24-9.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 529635, 2-Mercapto-3-pentanone.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62237, 3-Mercapto-2-pentanone.

- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Mercapto-2-pentanone.

- Carl ROTH. (n.d.). Safety Data Sheet: 3-Pentanone.

- National Institute of Standards and Technology. (n.d.). 3-Mercapto-2-pentanone in the NIST WebBook.

- Sigma-Aldrich. (n.d.). 3-Mercapto-2-pentanone | 67633-97-0.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Mercapto-2-pentanone 67633-97-0.

- SIELC Technologies. (2018). 3-Mercapto-2-pentanone.

- Publisso. (n.d.). Method for the determination of 2,3‐pentanedione in workplace air using gas chromatography‐mass spectrometry (GC‐MS).

- Synerzine. (2015). SAFETY DATA SHEET 3-Mercapto-2-pentanone.

- IndiaMART. (n.d.). 3-Mercapto-2-Pentanone.

Sources

- 1. Showing Compound 2-Mercapto-3-pentanone (FDB013811) - FooDB [foodb.ca]

- 2. 2-mercapto-3-pentanone [flavscents.com]

- 3. 2-Mercapto-3-pentanone | C5H10OS | CID 529635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-mercapto-3-pentanone - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2-mercapto-3-pentanone, 17042-24-9 [thegoodscentscompany.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. agilent.com [agilent.com]

- 9. valencia-fl.safecollegessds.com [valencia-fl.safecollegessds.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

A Comprehensive Spectroscopic Guide to 2-Mercapto-3-pentanone

Abstract

2-Mercapto-3-pentanone (CAS: 17042-24-9) is an organosulfur compound that integrates a ketone and a thiol functional group, contributing to its distinct chemical properties and sensory profile, often described as meaty or roasted.[1] This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals, providing a comprehensive analysis of the spectroscopic data essential for the unequivocal identification and characterization of this molecule. Given the scarcity of published experimental spectra, this document establishes a predictive framework based on foundational spectroscopic principles and data from analogous structures. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not only an interpretation of the expected data but also robust, field-proven protocols for data acquisition.

Molecular Structure and Properties

2-Mercapto-3-pentanone has a molecular formula of C₅H₁₀OS and a monoisotopic mass of approximately 118.05 Da.[2] The structure features a pentane backbone with a carbonyl group at the C3 position and a sulfhydryl (mercapto) group at the C2 position. This arrangement results in a chiral center at C2.

Caption: Molecular structure of 2-Mercapto-3-pentanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum Analysis

The structure of 2-Mercapto-3-pentanone suggests five distinct proton environments, which should result in five unique signals in the ¹H NMR spectrum.

-

Causality of Signal Position (Chemical Shift): The electron-withdrawing nature of the adjacent carbonyl group at C3 will cause protons on C2 and C4 to be deshielded, shifting their signals downfield. The thiol proton (S-H) has a characteristic broad chemical shift range and is often exchangeable with deuterium. Protons further from the carbonyl group (C1 and C5) will be more shielded and appear upfield.

Table 1: Predicted ¹H NMR Data for 2-Mercapto-3-pentanone

| Labeled Proton | Chemical Environment | Predicted δ (ppm) | Predicted Multiplicity | Integration |

| H on C5 | -CH₃ (ethyl) | ~1.0-1.2 | Triplet (t) | 3H |

| H on S | -SH | ~1.5-2.5 | Singlet (s, broad) | 1H |

| H on C1 | -CH₃ (methyl) | ~1.3-1.5 | Doublet (d) | 3H |

| H on C4 | -CH₂-C=O | ~2.5-2.8 | Quartet (q) | 2H |

| H on C2 | HS-CH-C=O | ~3.2-3.5 | Quartet (q) | 1H |

Predicted ¹³C NMR Spectrum Analysis

Due to the lack of symmetry, all five carbon atoms in 2-Mercapto-3-pentanone are chemically non-equivalent and should produce five distinct signals in the ¹³C NMR spectrum.[5]

-

Causality of Signal Position (Chemical Shift): The carbonyl carbon (C3) is the most deshielded due to the double bond to the highly electronegative oxygen atom and will appear significantly downfield (>200 ppm).[6] The carbon bearing the thiol group (C2) will also be downfield relative to simple alkanes. The remaining aliphatic carbons will appear in the upfield region.

Table 2: Predicted ¹³C NMR Data for 2-Mercapto-3-pentanone

| Labeled Carbon | Chemical Environment | Predicted δ (ppm) |

| C5 | -CH₃ (ethyl) | ~8-12 |

| C1 | -CH₃ (methyl) | ~15-20 |

| C4 | -CH₂-C=O | ~35-40 |

| C2 | HS-CH-C=O | ~50-55 |

| C3 | -C=O | ~210-215 |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Predicted major fragmentation pathways for 2-Mercapto-3-pentanone in EI-MS.

Table 4: Predicted Key Ions in the Mass Spectrum of 2-Mercapto-3-pentanone

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 118 | [CH₃CH(SH)C(=O)CH₂CH₃]⁺˙ | Molecular Ion (M⁺˙) |

| 89 | [CH₃CH(SH)C=O]⁺ | α-Cleavage: Loss of •C₂H₅ |

| 57 | [CH₃CH₂C=O]⁺ | Cleavage of C2-C3 bond |

Experimental Protocol for GC-MS Analysis

This protocol is designed for the analysis of a volatile compound like 2-Mercapto-3-pentanone.

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane. The sample must be free of particulate matter.

-

Instrument Setup:

-

GC: Use a non-polar capillary column (e.g., DB-5MS). Set a suitable temperature program, for example: initial oven temperature of 50°C for 2 min, then ramp at 10°C/min to 250°C.

-

Injector: Set to 250°C with a split ratio of 50:1 to prevent column overloading.

-

MS: Set the transfer line temperature to 280°C. The ion source temperature should be ~230°C. [7]Set the mass spectrometer to scan a range of m/z 40-400.

-

-

Analysis: Inject 1 µL of the prepared sample. The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Data Interpretation: Identify the peak corresponding to 2-Mercapto-3-pentanone based on its retention time. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions to confirm the structure.

Integrated Spectroscopic Profile and Safety

The definitive identification of 2-Mercapto-3-pentanone relies on the synergistic use of these spectroscopic techniques. NMR provides the carbon-hydrogen framework, IR confirms the presence of key functional groups (C=O, S-H), and MS establishes the molecular weight and provides structural clues through fragmentation. Together, they form a unique spectroscopic fingerprint for the compound.

Safety and Handling: 2-Mercapto-3-pentanone is classified as a flammable liquid and vapor. [2]It is also known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.

References

-

NMR Spectrum Solution. (n.d.). 2-Pentanone NMR Spectrum. Retrieved from [Link]

-

ChemistNate. (2020, September 5). Draw the 1H NMR Spectrum of 2-pentanone [Video]. YouTube. [Link]

-

The Good Scents Company. (n.d.). 3-mercapto-2-pentanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 529635, 2-Mercapto-3-pentanone. Retrieved from [Link]

-

FooDB. (2019, November 26). Showing Compound 2-Mercapto-3-pentanone (FDB013811). Retrieved from [Link]

-

FooDB. (2019, November 26). Showing Compound 3-Mercapto-2-pentanone (FDB013472). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-mercapto-3-pentanone. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

-

Mass Spectrometry Facility, University of Massachusetts Amherst. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Kalyanaraman, B., et al. (2018). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Free Radical Biology and Medicine, 120, 395-407. [Link]

-

University of Toronto Scarborough. (2020, October). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]

-

Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Shimadzu’s Fundamental Guide to Gas Chromatography Mass Spectrometry (GCMS). Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University College London Chemistry Department. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Chemistry Student. (2021, July 4). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis [Video]. YouTube. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of thiols. Retrieved from [Link]

-

Raymond, J. E. (2012, July 16). ATR-FTIR Prestige 21 Basic Operation and SOP. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0030330). Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

Western University, JB Stothers NMR Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

Clark, J. (n.d.). Interpreting C-13 NMR Spectra. Chemguide. Retrieved from [Link]

-

Kalyanaraman, B., et al. (2018). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 120, 395-407. [Link]

-

ResearchGate. (2013, February 1). Technical Procedure for Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]

-

Problems in Chemistry. (2023, January 3). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. [Link]

-

Rocchetti, G., et al. (2018). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Journal of Mass Spectrometry, 53(10), 997-1007. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Innovatech Labs. (2018, April 23). The Beginner's Guide to Interpreting GC/MS Results. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

Homework.Study.com. (n.d.). Describe how one would differentiate between 2-pentanone and 3-pentanone using 1H AND 13C NMR.... Retrieved from [Link]

Sources

- 1. Showing Compound 2-Mercapto-3-pentanone (FDB013811) - FooDB [foodb.ca]

- 2. 2-Mercapto-3-pentanone | C5H10OS | CID 529635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Spectrum Solution [chem.ucalgary.ca]

- 4. youtube.com [youtube.com]

- 5. treenablythe.weebly.com [treenablythe.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Mercapto-3-pentanone

Introduction

2-Mercapto-3-pentanone is an organosulfur compound belonging to the class of mercapto ketones.[1] These compounds are of significant interest in various fields, particularly in flavor and fragrance chemistry due to their characteristic meaty and roasted aromas. The presence of both a thiol (-SH) and a ketone (C=O) functional group imparts unique chemical reactivity and sensory properties to these molecules. This guide provides a comprehensive overview of a robust synthetic route to 2-Mercapto-3-pentanone, along with a detailed analysis of its characterization using modern spectroscopic techniques. The methodologies and interpretations presented herein are designed to be a valuable resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of 2-Mercapto-3-pentanone is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀OS | PubChem[1] |

| Molecular Weight | 118.20 g/mol | PubChem[1] |

| Boiling Point | 157.0 - 159.0 °C at 760 mmHg | The Good Scents Company[2] |

| Flash Point | 48.89 °C (120.00 °F) | The Good Scents Company[2] |

| Appearance | Colorless liquid (predicted) | |

| IUPAC Name | 2-sulfanylpentan-3-one | PubChem[1] |

Safety Precautions: 2-Mercapto-3-pentanone is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Synthesis of 2-Mercapto-3-pentanone

The most logical and efficient synthetic route to 2-Mercapto-3-pentanone is via a Michael addition of a sulfur nucleophile to an α,β-unsaturated ketone precursor.[3][4] In this case, the ideal starting material is 1-penten-3-one, and the sulfur source is hydrogen sulfide. The reaction proceeds via a 1,4-conjugate addition mechanism.

Reaction Mechanism